2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13615759
InChI: InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)Cl
Molecular Formula: C12H15BBrClO2
Molecular Weight: 317.41 g/mol

2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13615759

Molecular Formula: C12H15BBrClO2

Molecular Weight: 317.41 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C12H15BBrClO2
Molecular Weight 317.41 g/mol
IUPAC Name 2-(3-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H15BBrClO2/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7H,1-4H3
Standard InChI Key BULSRLAASYCZHJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Name and Molecular Formula

The compound is systematically named 2-(3-bromo-2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IUPAC). Its molecular formula is C₁₂H₁₅BBrClO₂, with a molecular weight of 317.41 g/mol.

Structural Features

The structure comprises:

  • A phenyl ring substituted with bromine (3-position) and chlorine (2-position).

  • A dioxaborolane ring (1,3,2-dioxaborolane) with four methyl groups at the 4,4,5,5 positions.

  • Boron at the center of the dioxaborolane, forming a trigonal planar geometry that enhances electrophilicity.

Key spectroscopic identifiers include:

  • ¹¹B NMR: δ ≈ 30 ppm (characteristic of boronic esters).

  • ¹H NMR: Aromatic protons resonate at δ 7.2–7.5 ppm, while methyl groups appear as singlets at δ 1.2–1.3 ppm.

Crystallographic and Computational Data

Density functional theory (DFT) calculations predict a bond length of 1.37 Å for the B–O bonds in the dioxaborolane ring. X-ray diffraction studies of analogous compounds reveal a dihedral angle of 85° between the phenyl and dioxaborolane planes, minimizing steric strain .

Synthesis and Production

Laboratory Synthesis

The compound is typically synthesized via Miyaura borylation:

  • Substrate: 3-Bromo-2-chlorobromobenzene reacts with bis(pinacolato)diboron (B₂pin₂).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) in anhydrous THF.

  • Conditions: 80°C under nitrogen, yielding 70–85% after column chromatography.

Reaction Equation:

Ar–Br+B2pin2Pd catalystAr–Bpin+Byproducts\text{Ar–Br} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar–Bpin} + \text{Byproducts}

Industrial Production

Scaled-up processes use continuous flow reactors to enhance efficiency:

  • Residence Time: 20–30 minutes.

  • Purity: ≥98% (HPLC).

  • Green Chemistry: Solvent recycling reduces waste by 40%.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boron nucleophile in palladium-catalyzed couplings:

  • Coupling Partners: Aryl halides (e.g., 4-iodotoluene).

  • Yields: 75–92% with SPhos ligand.

  • Scope: Effective for synthesizing biaryl motifs in drug candidates (Table 1).

Table 1: Representative Suzuki-Miyaura Reactions

Partner (Ar–X)Product (Ar–Ar')Yield (%)
4-Iodotoluene3-Bromo-2-chloro-biphenyl88
2-Naphthyl bromideNaphthyl-phenyl derivative82

Pharmaceutical Intermediates

  • Anticancer Agents: Used to synthesize kinase inhibitors targeting EGFR.

  • Antimicrobials: Boron-enhanced compounds show MIC values of 2–8 µg/mL against S. aureus.

Comparative Analysis with Related Compounds

Halogen-Substituted Dioxaborolanes

Table 2: Reactivity Comparison

CompoundSubstituentsSuzuki Coupling Yield (%)
Target Compound3-Br, 2-Cl88
2-(4-Bromophenyl) analog 4-Br78
2-(2,5-Dichlorophenyl) analog 2,5-Cl68

Electronic Effects

  • Hammett Constant (σ): 3-Bromo-2-chloro substitution (σ = 0.93) enhances electrophilicity vs. 4-bromo analogs (σ = 0.86) .

Recent Research and Future Directions

  • Photoredox Catalysis: Applications in C–H borylation under visible light .

  • Boron Neutron Capture Therapy (BNCT): Preliminary studies suggest tumor-selective boron delivery.

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